molecular formula C21H22N4O B14148191 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one CAS No. 577765-35-6

1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one

Cat. No.: B14148191
CAS No.: 577765-35-6
M. Wt: 346.4 g/mol
InChI Key: MRBWZUCMPIXBMZ-UHFFFAOYSA-N
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Description

1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinyl group linked to a piperazine ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions One common method includes the initial formation of the phthalazinyl group, followed by its attachment to the piperazine ringSpecific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are typical reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Evaluated for antidepressant-like activities.

Uniqueness: 1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one stands out due to its unique phthalazinyl-piperazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

577765-35-6

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H22N4O/c1-2-19(26)24-12-14-25(15-13-24)21-18-11-7-6-10-17(18)20(22-23-21)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3

InChI Key

MRBWZUCMPIXBMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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